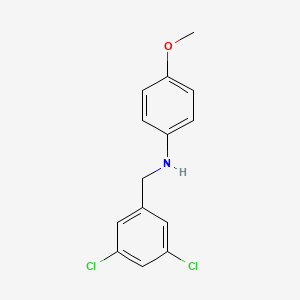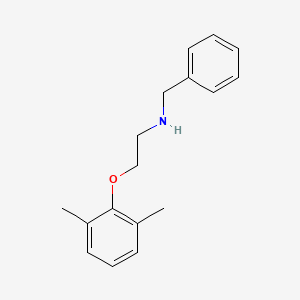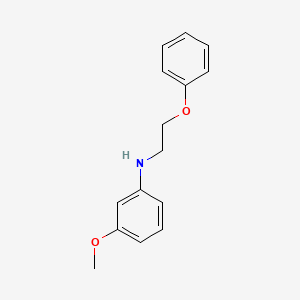![molecular formula C22H31NO2 B1385367 4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline CAS No. 1040687-57-7](/img/structure/B1385367.png)
4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Phase Transition Studies
The compound has been studied for its phase transition properties, particularly in the context of nematic liquid crystals. Dilatometric studies on similar N-(4-butyloxy benzylidene)-4-alkoxy anilines have shown that these compounds exhibit nematic phases with varying thermal ranges, and their clearing temperatures are above 100°C. This property is crucial for materials used in display technologies and other applications where temperature stability of liquid crystals is essential (Pisipati et al., 2013).
Synthesis and Supramolecular Behavior
The synthesis and structural analysis of novel dendrimers based on similar compounds, like 4-(n-octyloxy)aniline, have been explored. These studies shed light on the supramolecular behavior of these compounds, including self-assembly and self-organization in solution and solid states, which is fundamental for the development of new materials with tailored properties (Morar et al., 2018).
Role of Dielectric Medium
Computational analyses have been conducted to understand the impact of the dielectric medium on the behavior of similar aniline compounds. These studies are essential for understanding how these compounds behave under different environmental conditions, which is critical for their application in various electronic and photonic devices (Umamaheswari et al., 2009).
Liquid Crystal Behavior
Research has been carried out on the synthesis and characterization of liquid crystal dimers that include benzylidene-substituted-aniline structures. These studies focus on how different substituents affect the thermal and liquid crystalline properties of these compounds, which is important for the design and optimization of liquid crystal displays and other related technologies (Yeap et al., 2011).
Safety and Hazards
The safety data sheet for 4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline indicates that it may cause serious eye irritation and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . Contaminated work clothing should not be allowed out of the workplace .
properties
IUPAC Name |
4-butoxy-N-[[4-(3-methylbutoxy)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-4-5-15-24-22-12-8-20(9-13-22)23-17-19-6-10-21(11-7-19)25-16-14-18(2)3/h6-13,18,23H,4-5,14-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMGNVHPVPBTAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)OCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine](/img/structure/B1385291.png)
![4-fluoro-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1385294.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline](/img/structure/B1385296.png)
![N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline](/img/structure/B1385297.png)
![4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385299.png)
-methanamine](/img/structure/B1385302.png)


![N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine](/img/structure/B1385305.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385306.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B1385307.png)